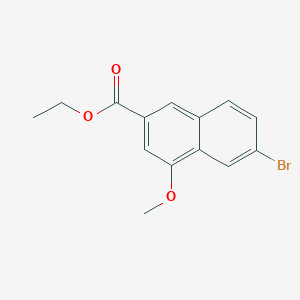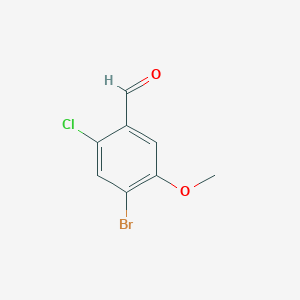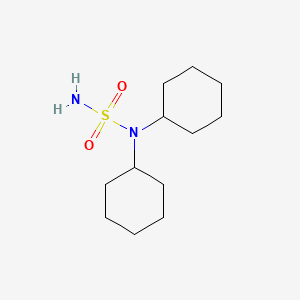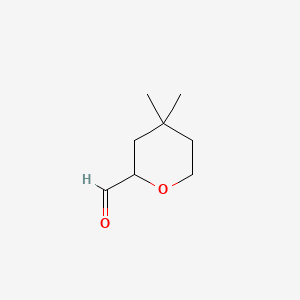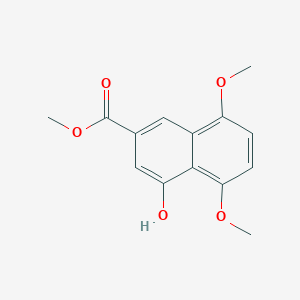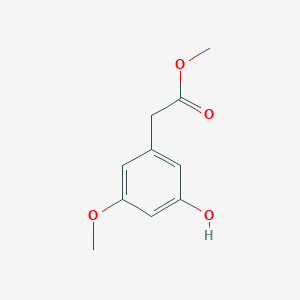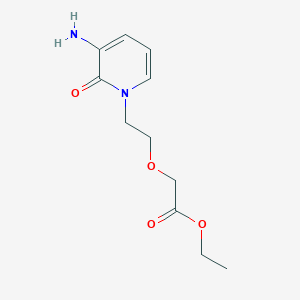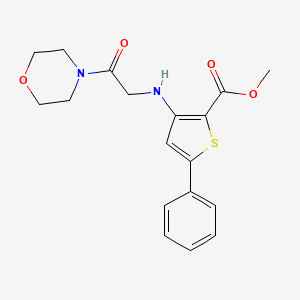
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of thiophene-2-carboxylic acid with phenylmagnesium bromide to form 5-phenylthiophene-2-carboxylic acid. This intermediate is then esterified with methanol in the presence of a strong acid catalyst to yield methyl 5-phenylthiophene-2-carboxylate. The final step involves the reaction of this ester with 2-morpholino-2-oxoethylamine under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of microwave-assisted synthesis and ultrasound irradiation can further optimize the reaction conditions, reducing the reaction time and improving the overall yield .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the morpholino moiety can be reduced using reducing agents such as sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may inhibit the activity of voltage-gated sodium channels or calcium channels, affecting cellular signaling pathways . Additionally, it may interact with GABA transporters, influencing neurotransmitter levels in the brain.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-(2-(2-(4-benzyl-1-oxophthalazin-2(1H)-yl)acetamido)propanoate: Another thiophene derivative with similar structural features.
3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: A compound with a thiophene ring and morpholino group, used in anticonvulsant research.
Uniqueness
Methyl 3-((2-morpholino-2-oxoethyl)amino)-5-phenylthiophene-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C18H20N2O4S |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
methyl 3-[(2-morpholin-4-yl-2-oxoethyl)amino]-5-phenylthiophene-2-carboxylate |
InChI |
InChI=1S/C18H20N2O4S/c1-23-18(22)17-14(11-15(25-17)13-5-3-2-4-6-13)19-12-16(21)20-7-9-24-10-8-20/h2-6,11,19H,7-10,12H2,1H3 |
Clave InChI |
OWGGQPYMFOJXIC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NCC(=O)N3CCOCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



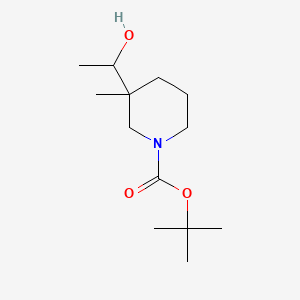

![B-(2-Amino-8-fluoro[1,2,4]triazolo[1,5-a]pyridin-7-yl)boronic acid](/img/structure/B13935002.png)

